1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one
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Overview
Description
1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a morpholinopyrimidine core
Preparation Methods
The synthesis of 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one has been studied for its potential anti-inflammatory properties. Research has shown that derivatives of this compound can inhibit the production of nitric oxide and cyclooxygenase mRNA expression in macrophage cells, suggesting its potential as a therapeutic agent for inflammation-associated disorders .
Mechanism of Action
The mechanism of action of 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound forms hydrophobic interactions with the active sites of these enzymes, thereby inhibiting their activity and reducing the inflammatory response .
Comparison with Similar Compounds
Similar compounds to 1-(4-(2-Methyl-6-morpholinopyrimidin-4-yl)piperazin-1-yl)butan-1-one include other morpholinopyrimidine derivatives. These compounds share a common core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. For example, compounds like 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol have shown similar anti-inflammatory properties .
Properties
Molecular Formula |
C17H27N5O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C17H27N5O2/c1-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-14(2)18-15)21-9-11-24-12-10-21/h13H,3-12H2,1-2H3 |
InChI Key |
WFAKQXXHAXNXKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N3CCOCC3 |
Origin of Product |
United States |
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